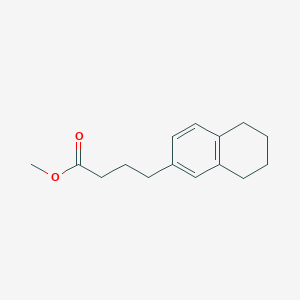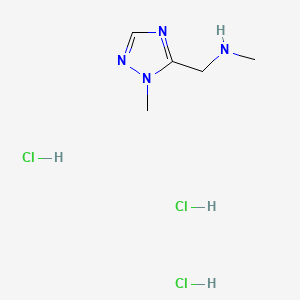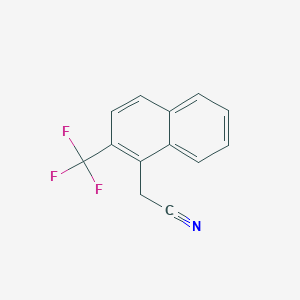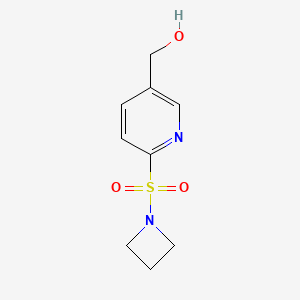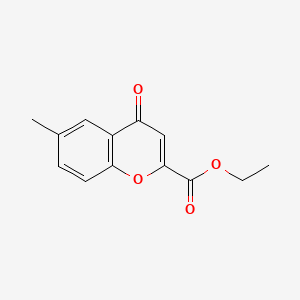
2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine is an organic compound with the molecular formula C14H19N3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine typically involves the condensation of 2,3-diethylquinoxaline with appropriate amines under controlled conditions. One common method includes the reaction of 2,3-diethylquinoxaline with N,N-dimethylamine in the presence of a catalyst such as palladium on carbon. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, at elevated temperatures ranging from 100°C to 150°C.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Quinoxaline derivatives with substituted amino groups.
Aplicaciones Científicas De Investigación
2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine can be compared with other quinoxaline derivatives, such as:
2,3-Diethyl-5-methyl-6-methylaminoquinoxaline: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2,3-Diethylquinoxaline: Lacks the dimethylamino group, resulting in different chemical properties and applications.
6-Quinoxalinamine: A simpler derivative with fewer substituents, used as a precursor in the synthesis of more complex quinoxaline compounds.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
161697-01-4 |
|---|---|
Fórmula molecular |
C14H19N3 |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
2,3-diethyl-N,5-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C14H19N3/c1-5-10-11(6-2)17-14-9(3)12(15-4)7-8-13(14)16-10/h7-8,15H,5-6H2,1-4H3 |
Clave InChI |
CAEPTVNEXFUBRY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C(=C(C=C2)NC)C)N=C1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11877763.png)
